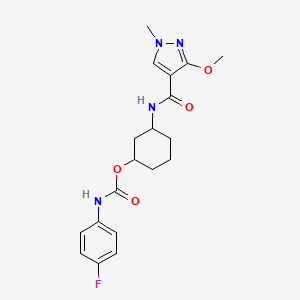

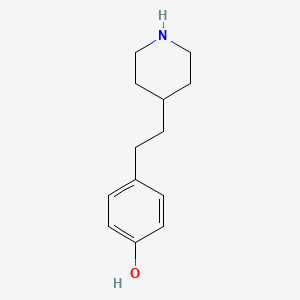

![molecular formula C22H15Cl2FN2O3S B2528313 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-吡唑 CAS No. 477712-73-5](/img/structure/B2528313.png)

3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

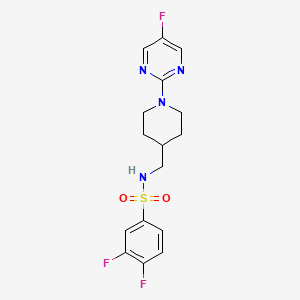

The compound "3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole" is a multifaceted molecule that appears to be related to a class of compounds known for their potential pharmacological activities. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The presence of sulfonyl and chloro-fluoro substituents in the molecule suggests that it may exhibit significant biological activity, as these groups are often associated with enhanced pharmacological effects.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, sulfamic acid has been used to catalyze the synthesis of 3,5-[(sub)phenyl]-1H-pyrazole derivatives from substituted chalcones and isoniazid, indicating that similar acid-catalyzed methods could potentially be applied to synthesize the compound . Additionally, the synthesis of related compounds, such as tetrahydrobenzo[b]pyrans, has been performed using magnetic iron oxide supported phenylsulfonic acid as a nanocatalyst under ultrasonic conditions, suggesting that nanocatalysis could be a viable approach for the synthesis of complex pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic and computational techniques. For example, the structure of 1-Phenyl-3-p-fluorophenyl-5-p-chlorophenyl-2-pyrazoline was elucidated using IR, UV-Vis, and X-ray single crystal diffraction, complemented by density functional calculations . Similarly, the molecular structure of the compound of interest could be investigated using these techniques to confirm the positions of the substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions, often influenced by the nature of their substituents. The presence of a sulfonyl group, as seen in the title compound, could potentially allow for reactions typical of sulfonamides, such as substitution or elimination reactions . The chloro and fluoro substituents may also affect the reactivity of the benzyl moiety, potentially facilitating electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are largely determined by their molecular structure. For instance, the presence of electron-withdrawing groups such as chloro, fluoro, and sulfonyl groups can influence the acidity, solubility, and stability of the compound . The crystal structure of a related compound, Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, reveals significant twisting of the substituents from the plane of the pyrazole ring, which could impact the compound's crystallinity and intermolecular interactions . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

科学研究应用

抗氧化能力评估

对 ABTS 等化合物及其脱色测定的研究突出了吡唑衍生物在评估抗氧化能力中的重要性。这些测定对于了解化合物的抗氧化特性至关重要,这些特性在对抗与各种疾病和环境压力源相关的氧化应激中可以发挥重要作用。这些测定中涉及的反应途径提供了对某些抗氧化剂进行的特定反应的见解,这可能与所讨论的吡唑化合物的衍生物相关 (Ilyasov 等,2020)。

抗氧化活性的分析方法

研究和开发用于确定抗氧化活性的分析方法对于评估吡唑衍生物的治疗潜力至关重要。各种测定,例如 ORAC、HORAC 和 TRAP 试验,用于评估复杂样品的抗氧化能力。这项研究对于吡唑衍生物在食品工程、医药和制药中的应用至关重要,其中抗氧化特性是人们感兴趣的 (Munteanu & Apetrei,2021)。

有机污染物的处理

使用氧化还原介体对有机污染物进行酶处理证明了吡唑衍生物在环境修复中的应用。漆酶和过氧化物酶等酶与氧化还原介体结合,可以降解废水中的顽固化合物。这项研究强调了吡唑衍生物在提高污染物降解效率方面的潜力,为其在处理工业废水中应用提供了一条途径 (Husain & Husain,2007)。

杂环化合物的合成

吡唑衍生物可用作杂环化合物的合成中的构建模块,杂环化合物在药品和染料中至关重要。例如,吡唑啉-5-酮的反应性使其能够产生多种杂环化合物,证明了该化合物在合成化学中的重要性。这种合成途径为设计新药和材料开辟了可能性 (Gomaa & Ali,2020)。

环境分析

研究氟化替代品,包括对环境和生物监测样品进行分析,对于了解与氟化化合物相关的环境归宿和健康风险至关重要。高分辨率质谱技术的进步使我们能够识别出新的氟化物质,包括吡唑衍生物。这项研究对于评估这些化合物对环境和人类健康的影响至关重要,指导监管行动和补救工作 (Munoz 等,2019)。

属性

IUPAC Name |

3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-chlorophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2FN2O3S/c23-16-7-9-18(10-8-16)31(28,29)27-12-11-22(26-27)15-3-1-4-17(13-15)30-14-19-20(24)5-2-6-21(19)25/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKQTWVQKNBKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

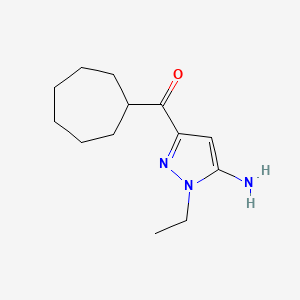

![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)

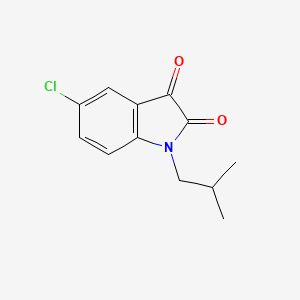

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)

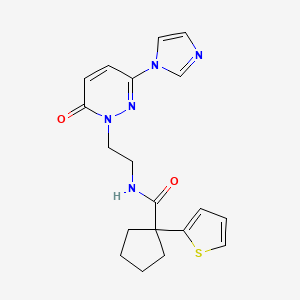

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/no-structure.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2528253.png)